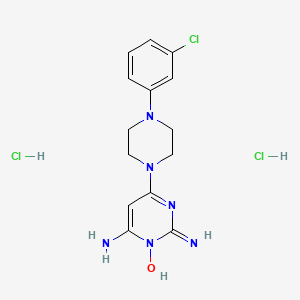
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamine and piperazine groups, along with a chlorophenyl moiety. The presence of the 3-oxide and dihydrochloride hydrate forms further adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the diamine and piperazine groups. The chlorophenyl group is then added through a substitution reaction. The final steps involve the oxidation to form the 3-oxide and the addition of dihydrochloride hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful monitoring of temperature, pressure, and pH levels.
化学反应分析
Types of Reactions
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 3-oxide back to its original form.
Substitution: The chlorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different oxides, reduced forms, and substituted analogs.
科学研究应用
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and chlorophenyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 3-oxide form may also play a role in oxidative stress pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
Uniqueness
The unique combination of the pyrimidine ring, piperazine, and chlorophenyl groups, along with the 3-oxide and dihydrochloride hydrate forms, distinguishes this compound from its analogs
属性
CAS 编号 |
83540-36-7 |
|---|---|
分子式 |
C14H19Cl3N6O |
分子量 |
393.7 g/mol |
IUPAC 名称 |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17ClN6O.2ClH/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)13-9-12(16)21(22)14(17)18-13;;/h1-3,8-9,17,22H,4-7,16H2;2*1H |
InChI 键 |
UQYINFIUVNDJOA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



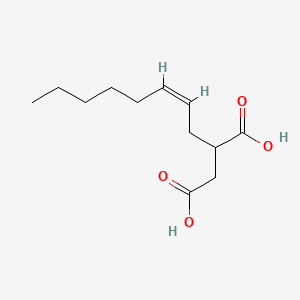
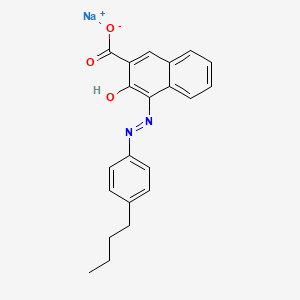
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
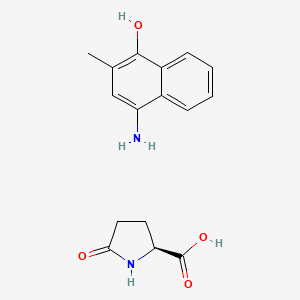

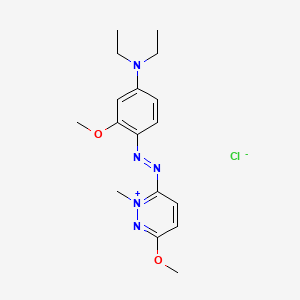
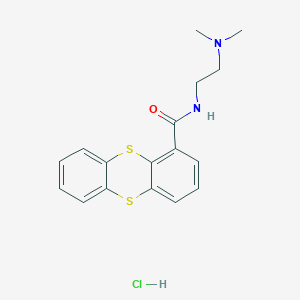
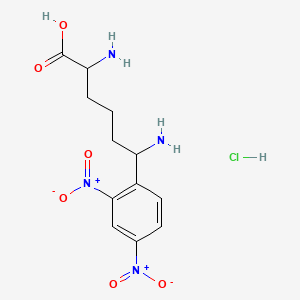



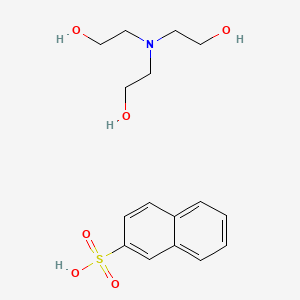
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
